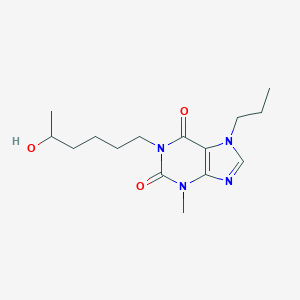

rac 5-Hydroxy Propentofylline

Descripción general

Descripción

Rac 5-Hydroxy Propentofylline is a biochemical used for proteomics research . It is an metabolite of Propentofylline, which is a xanthine derivative . Propentofylline has purported neuroprotective effects .

Molecular Structure Analysis

The molecular formula of rac 5-Hydroxy Propentofylline is C15H24N4O3 . Its molecular weight is 308.38 .Physical And Chemical Properties Analysis

The molecular formula of rac 5-Hydroxy Propentofylline is C15H24N4O3 . Its molecular weight is 308.38 .Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

- Propentofylline (PPF) undergoes extensive first-pass metabolism in the liver, producing metabolites like 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine. This metabolite was identified in rats using gas chromatography/mass spectroscopy, suggesting significant metabolic activity of PPF in the body (Kwon & Ryu, 2000).

- A study focusing on the pharmacokinetics of PPF in humans found that the drug is rapidly metabolized into its hydroxy derivative, highlighting the importance of understanding its metabolic pathways for effective therapeutic use (Kwon et al., 1998).

Neuroprotective Properties

- Propentofylline has been shown to be neuroprotective in animal models of both global and permanent focal ischemia. Its efficacy in temporary focal ischemia models suggests potential for clinical improvement in conditions like stroke (Johnson et al., 1998).

- The drug's neuroprotective mechanisms were explored through its impact on microglial proliferation. It inhibited microglial proliferation in a dose-dependent manner, suggesting a direct effect on microglia which could contribute to its neuroprotective effects (Si et al., 1996).

Impact on Cerebral Metabolism

- In experiments, propentofylline modulated cAMP and cGMP systems in various brain structures and showed an antianoxic effect, suggesting its therapeutic potential in cerebral metabolism and anoxia conditions (Stefanovich, 1985).

Clinical Trials for Vascular Dementia

- Propentofylline has been used in clinical trials for vascular dementia, showing beneficial effects in cognitive and global function domains. However, no significant benefits were observed for activities of daily living, highlighting the complexity of treating this condition (Kittner, 1999).

Modulation of Glial Cells in Neuropathic Pain

- Propentofylline-induced glial modulation leads to alterations in spinal glutamate transporters, which may contribute to reduced behavioral hypersensitivity after nerve injury. This indicates the importance of controlling glial activation in neuropathic pain management (Tawfik et al., 2008).

Mecanismo De Acción

Propentofylline, from which rac 5-Hydroxy Propentofylline is derived, is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects . It inhibits both phosphodiesterase and adenosine uptake . Propentofylline is also capable of activating a cAMP–PKA system, depressing the caspase cascade and modifying Bcl-2 family proteins .

Safety and Hazards

Propiedades

IUPAC Name |

1-(5-hydroxyhexyl)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10-11,20H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERFGCPAKWKZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430873 | |

| Record name | 1-(5-Hydroxyhexyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56395-62-1 | |

| Record name | 1-(5-Hydroxyhexyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

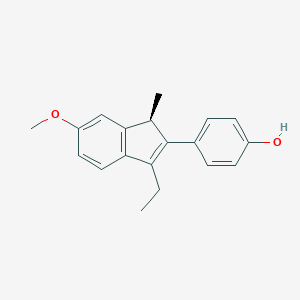

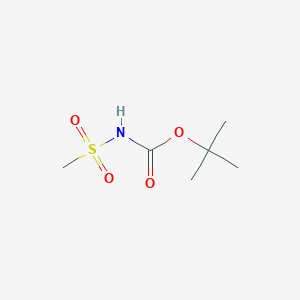

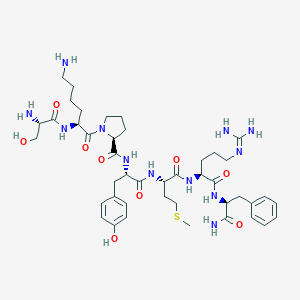

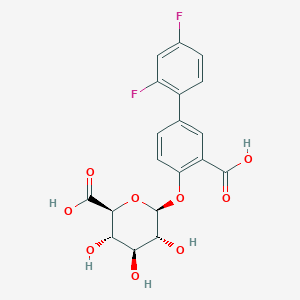

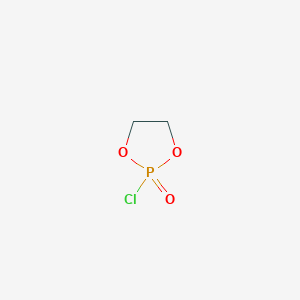

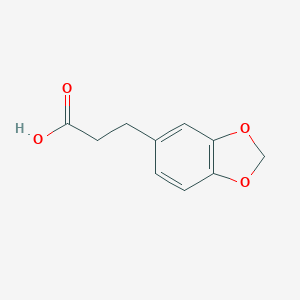

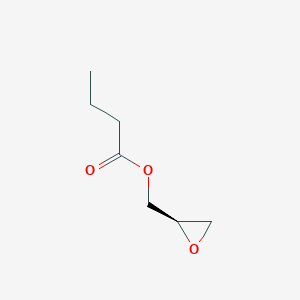

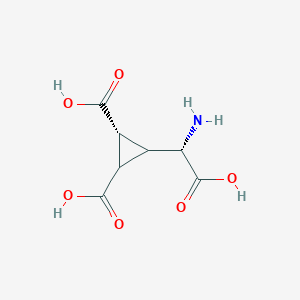

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

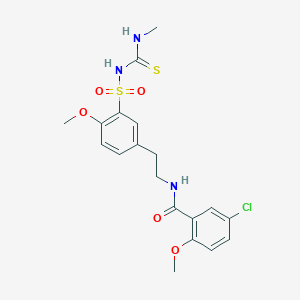

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)